3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde
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Overview
Description
3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and three methyl groups attached to a benzaldehyde core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde typically involves the bromination of 2,4,5-trimethylbenzaldehyde followed by hydroxylation. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as acetic acid. The hydroxylation step can be achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: 3-Bromo-6-hydroxy-2,4,5-trimethylbenzoic acid.
Reduction: 3-Bromo-6-hydroxy-2,4,5-trimethylbenzyl alcohol.
Substitution: 3-Methoxy-6-hydroxy-2,4,5-trimethylbenzaldehyde or 3-Cyano-6-hydroxy-2,4,5-trimethylbenzaldehyde.
Scientific Research Applications
3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-hydroxy-2,4,5-trimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and halogen interactions, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: An organic compound with similar structural features but different functional groups.
2,4,5-Trimethylbenzaldehyde: Lacks the bromine and hydroxyl groups, resulting in different chemical properties and reactivity.
Uniqueness
The presence of the bromine atom enhances its electrophilicity, while the hydroxyl group provides additional sites for hydrogen bonding and interactions .
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-3,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO2/c1-5-6(2)10(13)8(4-12)7(3)9(5)11/h4,13H,1-3H3 |
InChI Key |
PIJUDIPVGVUVGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C=O)C)Br)C |
Origin of Product |
United States |
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